Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt
CAS No.: 1321-14-8
Cat. No.: VC20935598
Molecular Formula: C14H16K2O11S2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1321-14-8 |
|---|---|
| Molecular Formula | C14H16K2O11S2 |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | dipotassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |
| Standard InChI | InChI=1S/2C7H8O5S.2K.H2O/c2*1-12-7-4-5(13(9,10)11)2-3-6(7)8;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2 |
| Standard InChI Key | AHTXUEDLGSAAMV-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+].[K+] |
Introduction
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, commonly known by its CAS number 1321-14-8, is a derivative of benzenesulfonic acid. It is characterized by the presence of a hydroxymethoxy group, which enhances its solubility and reactivity in aqueous solutions. This compound is often used in biochemical processes and industrial applications due to its unique properties.
Synthesis and Preparation
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene followed by the introduction of specific functional groups. For benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, the process would involve:
-
Sulfonation: Benzene is treated with concentrated sulfuric acid to form benzenesulfonic acid.
-
Introduction of Hydroxymethoxy Group: The benzenesulfonic acid is then reacted with appropriate methoxy compounds under controlled conditions to introduce the hydroxymethoxy group.
-
Formation of Potassium Salt: The resulting acid is then neutralized with potassium hydroxide to form the monopotassium salt.
Biological Activity and Applications
This compound is primarily known for its role as an expectorant, helping to thin mucus in the lungs and reduce chest congestion . Additionally, it has been studied for its potential biological activities, including:
-
Enzyme Inhibition: Similar compounds have shown the ability to inhibit human carbonic anhydrases, which are crucial for pH and fluid balance regulation in the body.
-
Antioxidant Properties: Preliminary studies suggest potential antioxidant activity, which could protect cells from oxidative stress.
Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Sodium Benzenesulfonate | Simple sulfonate | Mild antimicrobial properties |
| Potassium Guaiacolsulfonate | Hydroxy group | Expectorant, antioxidant, and anti-inflammatory effects |
| Benzenesulfonic Acid | Basic sulfonic acid | Used as a reagent in organic synthesis |
Research Findings and Future Directions
Research on benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is limited, but its unique functional group suggests potential for further investigation into its biochemical and therapeutic applications. Future studies could explore its efficacy in modulating enzyme activity or its role in protecting against oxidative stress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume